![molecular formula C22H17ClFN3O4S B2876555 N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260918-50-0](/img/structure/B2876555.png)
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, but a common approach involves the coupling of 3-chloro-4-methoxyaniline with a thieno[3,2-d]pyrimidin-4-one derivative. Subsequent functionalization and acetylation yield the final compound. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular formula of Compound X is C₂₀H₁₄ClFN₄O₄S , and its molecular weight is approximately 452.86 g/mol . The compound’s three-dimensional structure reveals a planar thieno[3,2-d]pyrimidine core, with the chloro, methoxy, and fluoro substituents extending from it. The acetamide group provides additional stability. Computational studies and X-ray crystallography have elucidated its precise geometry .
Chemical Reactions Analysis
Compound X participates in several chemical reactions, including hydrolysis, acylation, and nucleophilic substitution. Its reactivity depends on the specific functional groups and reaction conditions. Researchers have explored its behavior under various pH levels and solvent systems. Notably, the thieno-pyrimidine scaffold can undergo ring-opening reactions, leading to diverse derivatives .
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O4S/c1-12-9-14(4-5-16(12)24)27-21(29)20-17(7-8-32-20)26(22(27)30)11-19(28)25-13-3-6-18(31-2)15(23)10-13/h3-10,17,20H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLZHGMACLRUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide |
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